[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
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Overview
Description
[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a 4-ethylphenyl ring and a methyl ester of 3,4,5-trimethoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:
Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.
Esterification: The 3,4,5-trimethoxybenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3,4,5-trimethoxybenzoate.
Carbamoylation: The final step involves the reaction of methyl 3,4,5-trimethoxybenzoate with 4-ethylphenyl isocyanate under anhydrous conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve the optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for esterification and carbamoylation steps, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 4-ethylphenylamine.
Oxidation: 3,4,5-trimethoxybenzoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of [(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition. The trimethoxybenzoate moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
[(4-ethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can be compared with other carbamate and benzoate derivatives:
[(4-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate: Similar structure but with a methyl group instead of an ethyl group, which may affect its binding affinity and reactivity.
[(4-ethylphenyl)carbamoyl]methyl 3,4-dimethoxybenzoate: Lacks one methoxy group, potentially altering its chemical properties and biological activity.
[(4-ethylphenyl)carbamoyl]methyl 2,4,5-trimethoxybenzoate: Different positioning of the methoxy groups, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-5-13-6-8-15(9-7-13)21-18(22)12-27-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWZBBZGBURIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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